Einecs 309-089-3

Description

Properties

CAS No. |

99948-81-9 |

|---|---|

Molecular Formula |

C34H53N2O10P |

Molecular Weight |

680.8 g/mol |

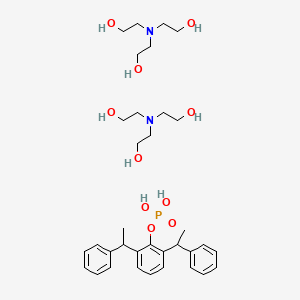

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;[2,6-bis(1-phenylethyl)phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C22H23O4P.2C6H15NO3/c1-16(18-10-5-3-6-11-18)20-14-9-15-21(22(20)26-27(23,24)25)17(2)19-12-7-4-8-13-19;2*8-4-1-7(2-5-9)3-6-10/h3-17H,1-2H3,(H2,23,24,25);2*8-10H,1-6H2 |

InChI Key |

MQBNTASTDQMCCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=C(C(=CC=C2)C(C)C3=CC=CC=C3)OP(=O)(O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for 2,6-bis(1-phenylethyl)phenyl dihydrogen phosphate involve the reaction of phenylethyl derivatives with phosphoric acid under controlled conditions. Industrial production methods typically involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

2,6-bis(1-phenylethyl)phenyl dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphates and phenolic derivatives.

Reduction: Reduction reactions can convert the phosphate group into phosphite or phosphine derivatives under specific conditions.

Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,6-bis(1-phenylethyl)phenyl dihydrogen phosphate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 2,6-bis(1-phenylethyl)phenyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Its phosphate group plays a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

2,6-bis(1-phenylethyl)phenyl dihydrogen phosphate can be compared with similar compounds such as:

Triphenyl phosphate: Another phosphate ester with different phenyl substitutions.

Bisphenol A bis(diphenyl phosphate): A compound with similar phosphate groups but different phenyl structures.

Phenyl phosphate: A simpler phosphate ester with a single phenyl group.

The uniqueness of 2,6-bis(1-phenylethyl)phenyl dihydrogen phosphate lies in its specific phenylethyl substitutions, which confer distinct chemical and biological properties .

Q & A

How to formulate a precise research question for studying Einecs 309-089-3’s physicochemical properties?

Q. What experimental design considerations are critical for ensuring reproducibility in studies involving this compound?

- Methodological Answer : Document all parameters (e.g., reagent purity, equipment calibration, environmental controls) in a structured table (Table 1) to enable replication . Example parameters:

Q. What ethical guidelines apply to laboratory research on this compound?

- Methodological Answer :

- Obtain institutional review board (IRB) approval for studies involving biological systems.

- Disclose potential hazards (e.g., toxicity, flammability) in safety protocols .

- Ensure data anonymization if human-derived samples are used .

Advanced Research Questions

Q. How to systematically analyze contradictory data in studies on this compound’s reactivity under varying conditions?

- Methodological Answer :

- Perform sensitivity analysis to identify variables causing discrepancies (e.g., trace impurities, instrument sensitivity) .

- Compare methodologies: For instance, discrepancies in catalytic efficiency may arise from differences in substrate preparation (e.g., sonication vs. mechanical stirring) .

- Use meta-analysis to aggregate data from multiple studies, weighting results by sample size and methodological rigor .

Q. What advanced statistical methods are recommended for interpreting heterogeneous datasets in this compound research?

- Methodological Answer :

- Apply multivariate regression to isolate confounding variables (e.g., temperature vs. pressure effects) .

- Use Bayesian inference for probabilistic modeling of uncertain parameters (e.g., degradation pathways) .

- Validate models via cross-validation or bootstrapping to ensure robustness .

Q. How to integrate computational modeling with experimental validation for studying this compound’s reaction mechanisms?

- Methodological Answer :

- Combine density functional theory (DFT) simulations with experimental spectroscopic data (e.g., NMR, IR) to validate intermediate structures .

- Create a feedback loop: Refine computational models using empirical data, then test predictions via controlled experiments .

- Publish raw computational input files and experimental datasets in repositories for peer validation .

Data Management and Reporting

Q. How to structure a research paper on this compound to meet journal standards?

- Methodological Answer :

- Introduction : Link hypotheses to prior literature (e.g., "Prior studies suggest oxidative instability, but solvent effects remain unexplored") .

- Methods : Detail synthetic routes with citations for known procedures; include instrument specifications (e.g., NMR frequency, column type) .

- Results : Use graphs with error bars and significance annotations (p-values). Place raw data in appendices .

Q. What strategies ensure compliance with open-data policies for this compound research?

- Methodological Answer :

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Upload datasets to repositories like Zenodo with DOI tagging.

- Provide metadata templates describing experimental conditions .

- Cite all software tools (e.g., Gaussian for DFT, OriginLab for graphing) .

Addressing Methodological Flaws

Q. How to identify and mitigate confounding variables in this compound synthesis studies?

- Methodological Answer :

Q. What peer-review criteria are critical for validating this compound research?

- Methodological Answer :

- Ensure raw data and analysis scripts are available for replication checks .

- Highlight limitations (e.g., "Results are solvent-specific; generalizations require broader testing") .

- Address reviewer concerns about statistical power (e.g., small sample sizes) by justifying with pilot studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.